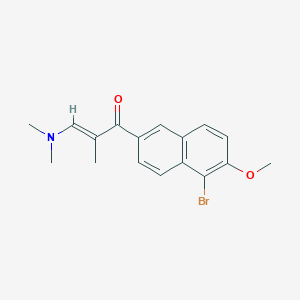

(2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one

Description

The compound "(2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one" is a chalcone derivative characterized by a conjugated enone system (C=O and C=C groups) and a naphthalene backbone substituted with bromine and methoxy groups at the 5- and 6-positions, respectively. Such structural features are critical for electronic properties, solubility, and interactions in biological or material systems .

Chalcones are widely studied for their synthetic versatility and applications in pharmaceuticals, materials science, and organic electronics. The bromine atom in this compound likely enhances electron-withdrawing effects, while the methoxy group contributes electron-donating resonance, creating a polarized π-system. The dimethylamino group may further modulate solubility and intermolecular interactions .

Properties

IUPAC Name |

(E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO2/c1-11(10-19(2)3)17(20)13-5-7-14-12(9-13)6-8-15(21-4)16(14)18/h5-10H,1-4H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQLEOHBBKBVLJ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CN(C)C)C(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\N(C)C)/C(=O)C1=CC2=C(C=C1)C(=C(C=C2)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one typically involves multiple steps, starting with the bromination of naphthalene derivatives. The methoxylation of the brominated naphthalene is then carried out under controlled conditions. The final step involves the formation of the enone structure through a condensation reaction with dimethylamine and a suitable aldehyde or ketone precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, one study reported that a related compound demonstrated an IC50 value of 2.13 µM against MCF-7 breast cancer cells, indicating strong anticancer activity . The mechanism of action is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.

Nicotinamide Adenine Dinucleotide (NAD+) Modulation

Another significant application is in the modulation of NAD+ levels in cells. A related compound was found to activate nicotinamide adenine dinucleotide (NAD+) biosynthesis, enhancing cellular energy metabolism and potentially offering therapeutic benefits for metabolic disorders . This modulation can be crucial for developing treatments for conditions like diabetes and neurodegenerative diseases.

Material Science

Fluorescent Materials

The compound's unique structure makes it a candidate for use in the development of fluorescent materials. Its ability to absorb and emit light can be harnessed in applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. The bromine and methoxy groups contribute to its electronic properties, enhancing its suitability for photonic applications.

Environmental Chemistry

Trace Organic Compound Detection

In environmental chemistry, compounds similar to (2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one have been utilized in advanced chromatographic techniques to detect trace organic compounds in water samples. The compound's polar characteristics allow it to be effectively separated and analyzed using methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), enabling comprehensive monitoring of contaminants in environmental samples .

Synthesis and Derivative Development

Synthetic Utility

The compound serves as a versatile building block for synthesizing other complex organic molecules. Its structure allows for modifications that can lead to new derivatives with enhanced biological activity or different physical properties. The synthesis of these derivatives often involves straightforward chemical reactions, making it a valuable precursor in pharmaceutical chemistry.

Summary Table of Applications

| Field | Application | Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity against cancer cell lines |

| NAD+ modulation | Potential treatment for metabolic disorders | |

| Material Science | Fluorescent materials | Suitable for OLEDs and fluorescent sensors |

| Environmental Chemistry | Trace organic compound detection | Effective in HPLC-MS for monitoring contaminants |

| Synthesis | Building block for new derivatives | Versatile precursor in pharmaceutical chemistry |

Mechanism of Action

The mechanism of action of (2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the chalcone core but differ in substituents, enabling comparative analysis of physicochemical and biological properties:

Table 1: Key Structural and Electronic Comparisons

Key Observations:

The methoxy group in the target compound and provides resonance stabilization, while the trimethoxy substituent in enhances electron density and steric bulk, affecting binding interactions .

Polarity and Solubility: The dimethylamino group in the target compound introduces higher polarity and basicity compared to the methylsulfanyl (moderately polar) in or the non-polar trimethoxy in . This may improve aqueous solubility but reduce membrane permeability .

Biological Implications :

Spectroscopic and Computational Comparisons

- Spectroscopic Data: The target compound’s UV-Vis absorption is expected to show a redshift compared to and due to bromine’s electron-withdrawing effect, as seen in analogous brominated chalcones . FT-IR and NMR spectra would highlight differences in functional groups: the dimethylamino group (~2.8 ppm in ¹H NMR for N-CH₃) vs. methylsulfanyl (~2.1 ppm) or hydroxy signals (~5 ppm) .

- Quantum Chemical Analyses: Studies on similar chalcones (e.g., ) use Natural Bond Orbital (NBO) and Fukui function analyses to map electron localization and reactivity. The dimethylamino group in the target compound likely exhibits higher nucleophilicity at the β-carbon compared to sulfur or oxygen analogs .

Crystallographic and Conformational Insights

- X-ray Crystallography :

- The compound in crystallizes in a planar conformation with a mean C–C bond length of 0.005 Å and an R factor of 0.055, typical of chalcones. The target compound’s bromine may induce slight distortions in the naphthalene ring .

- SHELX software () is widely used for refining such structures, suggesting comparable methodologies for the target compound’s characterization .

Methodological Considerations for Similarity Assessment

- Molecular Fingerprints: Similarity metrics like Tanimoto coefficients () quantify structural overlap. The target compound’s bromine and dimethylamino groups would reduce similarity to (Tanimoto < 0.6) but increase overlap with brominated analogs .

- Activity Cliffs: Minor substituent changes (e.g., -OCH₃ vs. -Br) can lead to significant activity differences, emphasizing the need for precise similarity evaluations .

Biological Activity

The compound (2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one, with the molecular formula , has garnered attention in recent research for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed exploration of its biological activity, including mechanisms of action, effects observed in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a naphthalene ring substituted with a bromine atom and a methoxy group, alongside a dimethylamino group and a conjugated enone system. Its structural formula can be represented as:

Key Properties

- Molecular Weight : 348.24 g/mol

- Melting Point : Not explicitly reported in the literature

- Solubility : Soluble in organic solvents, limited solubility in water

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study using the MTT assay demonstrated that the compound reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

The proposed mechanism for its antitumor activity involves:

- Inhibition of Cell Cycle Progression : The compound may arrest cells at the G2/M phase, preventing mitosis.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it leads to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

Emerging studies suggest neuroprotective effects, particularly against oxidative stress-induced neuronal damage. The compound has been shown to reduce reactive oxygen species (ROS) levels in neuronal cell cultures, which is crucial for protecting against neurodegenerative diseases .

Antimicrobial Activity

Preliminary investigations into its antimicrobial properties have revealed that (2E)-1-(5-bromo-6-methoxynaphthalen-2-yl)-3-(dimethylamino)-2-methylprop-2-en-1-one exhibits activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent .

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

This data highlights a dose-dependent reduction in cell viability, correlating with increased apoptosis markers observed through flow cytometry analysis.

Study 2: Neuroprotection

In a model of oxidative stress using hydrogen peroxide-treated neuronal cells, treatment with the compound showed:

| Treatment | ROS Level (µM) |

|---|---|

| Control | 15 |

| Compound (10 µM) | 8 |

| Compound (20 µM) | 4 |

These results indicate a significant reduction in ROS levels, suggesting protective effects against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.